

Application Notes and Protocols for THP104c Treatment in Cancer Cell Lines

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Introduction

THP104c is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. **THP104c** is designed to specifically bind to the BH3-binding groove of Bcl-2, thereby inhibiting its function and inducing apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the in vitro efficacy of **THP104c** in various cancer cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of THP104c in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of **THP104c** was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.



Cell Line	Cancer Type	IC50 (μM)	
A549	Lung Carcinoma	5.2 ± 0.8	
MCF-7	Breast Adenocarcinoma	8.9 ± 1.2	
MDA-MB-231	Breast Adenocarcinoma	3.5 ± 0.6	
HeLa	Cervical Adenocarcinoma	12.1 ± 2.5	
Jurkat	T-cell Leukemia	1.8 ± 0.3	
THP-1	Acute Monocytic Leukemia	2.5 ± 0.4	

Table 2: Induction of Apoptosis by THP104c in A549 Cells

The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with **THP104c**.

Treatment	Concentration (µM)	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptosis (%)
Vehicle (DMSO)	-	2.1 ± 0.5	1.5 ± 0.3	3.6 ± 0.8
THP104c	2.5	15.8 ± 2.1	5.2 ± 0.9	21.0 ± 3.0
THP104c	5.0	28.4 ± 3.5	12.7 ± 1.8	41.1 ± 5.3
THP104c	10.0	45.2 ± 4.2	25.1 ± 3.1	70.3 ± 7.3

Experimental ProtocolsCell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining cancer cell lines.

Materials:

 Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)
- T25 or T75 cell culture flasks
- Incubator (37°C, 5% CO2)

Procedure:

- Thaw cryopreserved cells rapidly in a 37°C water bath.[1]
- Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1]
- Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
- Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
- Transfer the cell suspension to an appropriately sized cell culture flask.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
- For sub-culturing, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete growth medium and centrifuge the cells.
- Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of **THP104c** on cancer cells.

Materials:

96-well cell culture plates



- THP104c stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **THP104c** in complete growth medium.
- Remove the overnight medium from the cells and add 100 μL of the THP104c dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
- Aspirate the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by **THP104c**.

Materials:

- 6-well cell culture plates
- · Annexin V-FITC Apoptosis Detection Kit



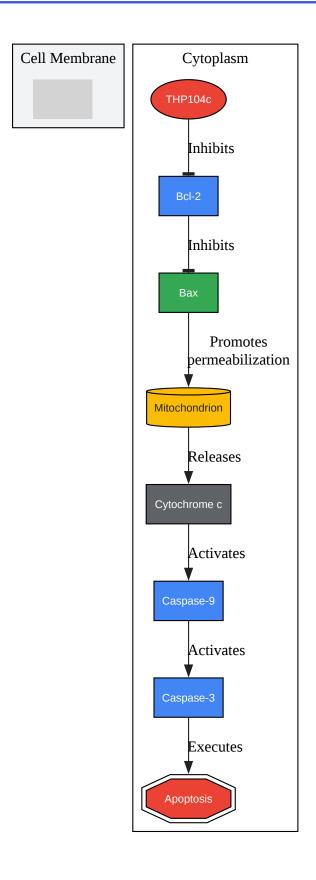
Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **THP104c** for 48 hours.
- Harvest the cells by trypsinization and collect both the adherent and floating cells.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

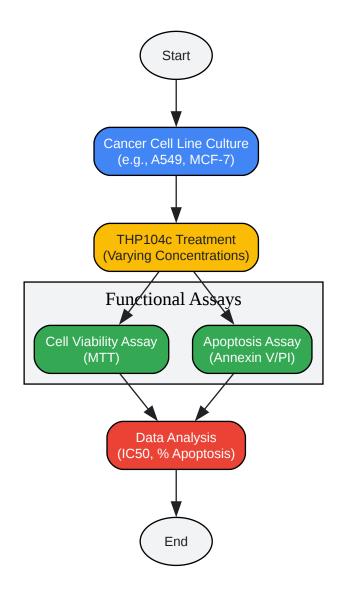




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Caption: THP104c inhibits Bcl-2, leading to apoptosis.





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Caption: Workflow for evaluating THP104c in cancer cells.

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References

• 1. horizondiscovery.com [horizondiscovery.com]







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